methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate
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Overview
Description
“Methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate” is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds are known for their significant photophysical properties and have a high impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their potential applications .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . A specific synthesis method for “methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate” is not available in the retrieved data.Scientific Research Applications
Fluorescent Probes and Imaging Agents
Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. The pyrazolo[1,5-a]pyrimidine derivatives (PPs) 4a–g have been identified as strategic compounds for optical applications. Their advantages include:
- Solid-State Emission Intensities : PPs with simple aryl groups allow good solid-state emission intensities, enabling the design of solid-state emitters .
Antitumor Activity
Molecular docking studies have revealed that this compound exhibits antitumor activity. Further investigations into its mechanism of action and potential therapeutic applications are warranted .
COPD Treatment
Utilizing the bicyclic pyrazolo[1,5-a]pyrimidine core, researchers have developed a novel library of compounds focused on future chronic obstructive pulmonary disease (COPD) treatment. These compounds may hold promise for managing respiratory conditions .
Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidine derivatives are a significant family of N-heterocyclic compounds with high impact in medicinal chemistry. Researchers have explored their photophysical properties, making them attractive candidates for drug design and development .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines (pps) have been identified as strategic compounds for optical applications . They have also been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
It is known that the electron-donating groups (edgs) at position 7 on the fused ring of pps improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through these properties.
Biochemical Pathways
Fluorescent molecules like pps are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . This suggests that the compound may affect pathways related to these processes.
Pharmacokinetics
The tunable photophysical properties of pps suggest that they may have unique pharmacokinetic properties .
Result of Action
Pps have been associated with anticancer potential and enzymatic inhibitory activity . This suggests that the compound may have similar effects.
Action Environment
The properties and stability found in pps are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g . This suggests that the compound may have similar stability in various environments.
properties
IUPAC Name |
methyl N-[4-(pyrazolo[1,5-a]pyrimidin-6-ylsulfamoyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4S/c1-23-14(20)17-10-2-4-12(5-3-10)24(21,22)18-11-8-15-13-6-7-16-19(13)9-11/h2-9,18H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMOUPIKEZNVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate |
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